Antiproliferative agent-22 Antiproliferative agent-22
Brand Name: Vulcanchem
CAS No.:
VCID: VC16628462
InChI: InChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3
SMILES:
Molecular Formula: C17H13N3O3
Molecular Weight: 307.30 g/mol

Antiproliferative agent-22

CAS No.:

Cat. No.: VC16628462

Molecular Formula: C17H13N3O3

Molecular Weight: 307.30 g/mol

* For research use only. Not for human or veterinary use.

Antiproliferative agent-22 -

Specification

Molecular Formula C17H13N3O3
Molecular Weight 307.30 g/mol
IUPAC Name N-(4,8-dihydroxy-3-methylnaphthalen-1-yl)iminopyridine-4-carboxamide
Standard InChI InChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3
Standard InChI Key NRGGLSFKMILUGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1O)C=CC=C2O)N=NC(=O)C3=CC=NC=C3

Introduction

Antiproliferative Activity and Target Cell Lines

Antiproliferative agent-22 exhibits selective growth inhibition in triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) cell lines:

Activity in MDA-MB-231 and MDA-MB-468 Cells

Both MDA-MB-231 and MDA-MB-468 (TNBC models) display dose-dependent proliferation suppression upon treatment . The absence of published dose-response curves limits mechanistic interpretations, but the observed selectivity aligns with trends seen in β-tubulin-targeting agents like 2-MeO-E2, which preferentially inhibit aggressive cancer subtypes .

Research Applications and Limitations

Preclinical Cancer Studies

Antiproliferative agent-22 serves as a tool compound for:

  • Evaluating resistance mechanisms in TNBC and ER+ breast cancer.

  • Screening combinatorial therapies with chemotherapeutic agents.

Limitations in Current Knowledge

Critical gaps include:

  • Absence of pharmacokinetic (PK) or pharmacodynamic (PD) data.

  • Unpublished toxicity profiles in normal cell lines.

  • Lack of in vivo efficacy studies.

Comparative Analysis with Established Antiproliferative Agents

ParameterAntiproliferative Agent-222-MeO-E2Paclitaxel
Primary TargetUndeterminedβ-Tubulin (TUBB2B)β-Tubulin (TUBB1)
IC50 in MCF-7Not reported6.79 µM 0.005–0.01 µM
Selectivity for LTED CellsUnknownYes (IC50 0.93 µM) No
Clinical StatusResearch use onlyPhase II discontinuedFDA-approved

This comparison underscores the need for further characterization of Antiproliferative agent-22’s selectivity and efficacy relative to clinically established microtubule inhibitors.

Future Research Directions

Target Deconvolution Studies

Proteomic profiling and CRISPR-Cas9 screens could identify binding partners or synthetic lethal interactions.

In Vivo Tolerability Assessments

Xenograft models using MDA-MB-231 or patient-derived xenografts (PDXs) would validate therapeutic potential.

Combination Therapy Trials

Synergy studies with PARP inhibitors or immune checkpoint blockers may enhance antitumor efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator